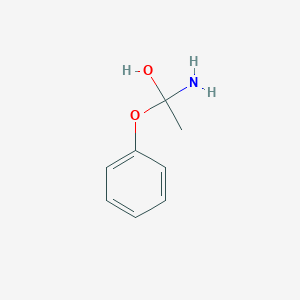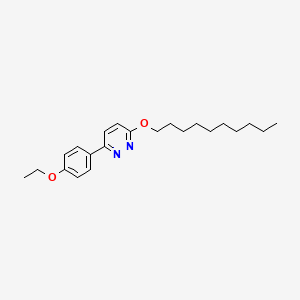
3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine is an organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This specific compound is characterized by the presence of a decyloxy group at the third position and a 4-ethoxyphenyl group at the sixth position of the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the decyloxy and 4-ethoxyphenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The aromatic nature of the pyridazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridazine ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Decyloxy)-6-(4-methoxyphenyl)pyridazine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Decyloxy)-6-(4-propoxyphenyl)pyridazine: Similar structure but with a propoxy group instead of an ethoxy group.
3-(Decyloxy)-6-(4-butoxyphenyl)pyridazine: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine is unique due to the specific combination of the decyloxy and 4-ethoxyphenyl groups
Eigenschaften
CAS-Nummer |
650602-99-6 |
|---|---|
Molekularformel |
C22H32N2O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3-decoxy-6-(4-ethoxyphenyl)pyridazine |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-6-7-8-9-10-11-18-26-22-17-16-21(23-24-22)19-12-14-20(15-13-19)25-4-2/h12-17H,3-11,18H2,1-2H3 |
InChI-Schlüssel |
MQJFXVMZCFSXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

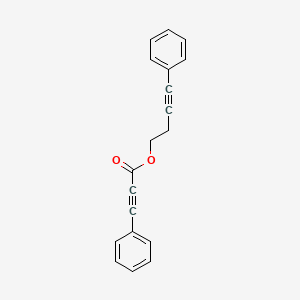
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
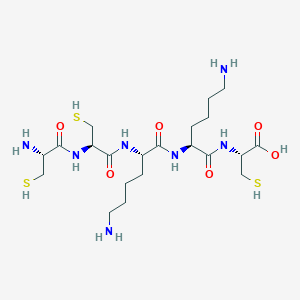
![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)
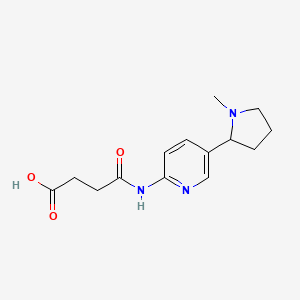
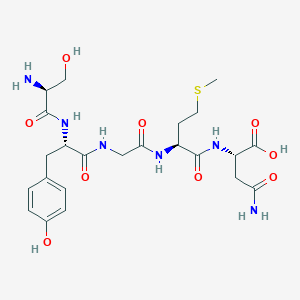
![4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12609181.png)
